- A method for preparation of LCZ696, China, , ,
Cas no 137862-53-4 (Valsartan)
발사르탄(Valsartan)은 안지오텐신 II 수용체 차단제(ARB) 계열의 고혈압 치료제로, 혈관 수축을 유발하는 안지오텐신 II의 작용을 선택적으로 억제합니다. 이 약물은 고혈압, 심부전, 심근경색 후 좌심실 기능 장애 등에 효과적으로 사용되며, 특히 당뇨병성 신장병증의 진행 지연에도 도움을 줍니다. 발사르탄은 간 대사를 거치지 않아 약물 상호작용 위험이 낮으며, 장기간 사용 시 심혈관 보호 효과가 입증되었습니다. 약동학적으로 안정적이고 24시간 지속적인 혈압 조절이 가능하여 1일 1회 투약으로 편리합니다. 주요 부작용은 현기증이나 고칼륨혈증 등이 있으나 대체로 내약성이 우수합니다.
Valsartan structure
Product Name:Valsartan
CAS 번호:137862-53-4
MF:C24H29N5O3
메가와트:435.518765211105
MDL:MFCD00865840
CID:64498
PubChem ID:125307697
Update Time:2025-06-19
Valsartan 화학적 및 물리적 성질
이름 및 식별자
-
- Valsartan
- CGP-48933
- VALSARTAN, MM STANDARD
- VALSARTAN, USP STANDARD
- VALSARTAN, RELATED COMPOUND A(R)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE USP STANDARD
- VALSARTAN, RELATED COMPOUND C(S)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE BENZYL ESTER USP STANDARD
- N-[[(2-Cyano(1.1-Biphenyl)-4-Yl)Methyl]MethylEster]-L-Valine.Hydrochloride
- ValsartanC24H29N503
- Diovan, N-(1-Oxopentyl)-N-[[2(1H-tetrazol-5-yl)[1,1biphenyl]-4-yl]methyl]-L-valine, CGP-48933
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- (9CI)
- Nisis
- Tareg
- (S)-2-(N-((2''-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID
- N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- CGP 48933
- GMP
- L-Valsartan
- N-(1-N.PENTANOYL)-N-[[2''-(1H-TETRAZOL-5-YL)[1'',1- BIPHENYL]-4-YL]METHYL]-L-VALINE
- N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Valsartan API
- Valsartane
- Valsratan
- N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
- 3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Diovan
- [ "" ]
- Provas
- Exforge
- N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
- 80M03YXJ7I
- C24H29N5O3
- (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- Kalpres
- Valsarta
- CHEBI:9927
- SBI-0206738.P001
- DS-1248
- BV164506
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
- SMR000466318
- N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
- ENTRESTO COMPONENT VALSARTAN
- N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
- HMS3651E04
- (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Spectrum2_001120
- Prexxartan
- AKOS015994698
- VAL-489
- DAFIRO COMPONENT VALSARTAN
- NSC 758927
- AB00639940-06
- KBio2_007423
- VALSARTAN [INN]
- NSC-758927
- EC 604-045-2
- N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
- VALSARTAN COMPONENT OF COPALIA
- VALSARTAN [MART.]
- HMS2232F05
- HSDB 7519
- VALSARTAN COMPONENT OF COPALIA-HCT
- VALSARTAN (USP MONOGRAPH)
- SPECTRUM1505209
- KBio3_003006
- AM90287
- UNII-80M03YXJ7I
- NC00278
- (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
- HMS1922L21
- (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- KBioGR_001078
- HMS2093K22
- 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
- Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
- VALSARTAN COMPONENT OF DAFIRO-HCT
- VALSARTAN [WHO-DD]
- MLS001424088
- BYVALSON COMPONENT OF VALSARTAN
- SW197658-2
- (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
- VALSARTAN [USP MONOGRAPH]
- valsartanum
- VALSARTAN [USP-RS]
- CHEMBL1069
- (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN COMPONENT OF IMPRIDA-HCT
- HMS3715P12
- 137863-60-6
- Valzaar
- valsartan (Diovan)
- BDBM50049186
- VALSARTAN [EMA EPAR]
- V0112
- VALSARTAN (EP IMPURITY)
- SR-05000001928
- EXFORGE COMPONENT VALSARTAN
- DTXCID603735
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
- EZR-104
- VALTURNA COMPONENT VALSARTAN
- Vals
- (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- NSC758927
- (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
- (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN [USAN]
- (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
- VALSARTAN [HSDB]
- Diovan (TN)
- KBio2_002287
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
- VALSARTAN COMPONENT OF EXFORGE HCT
- (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- CCG-101028
- VALSARTAN (MART.)
- VALSARTAN (USP-RS)
- AB00639940-08
- Valsartan, >=98% (HPLC)
- BSPBio_003501
- N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
- L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
- Spectrum4_000749
- MLS000759423
- VALSARTAN COMPONENT OF VALTURNA
- MFCD00865840
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- HB3381
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
- (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
- HY-18204
- KS-1194
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
- (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- s1894
- VALSARTAN [VANDF]
- Valpression
- KBioSS_002289
- BIDD:GT0345
- N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
- Spectrum_001796
- D00400
- COPALIA COMPONENT VALSARTAN
- DB00177
- CCG-221275
- VALSARTAN [EP IMPURITY]
- C09CA03
- NCGC00178027-11
- (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
- VALSARTAN COMPONENT OF DIOVAN HCT
- BRD-K45158365-001-05-6
- Varexan
- VALSARTAN (EP MONOGRAPH)
- Valsartan, United States Pharmacopeia (USP) Reference Standard
- CS-1967
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- COPALIA-HCT COMPONENT VALSARTAN
- BRD-K45158365-001-02-3
- VALSARTAN COMPONENT OF ENTRESTO
- U35
- Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
- GTPL3937
- VALSARTAN [ORANGE BOOK]
- EN300-6482022
- EXFORGE HCT COMPONENT VALSARTAN
- (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
- VALSARTAN COMPONENT OF EXFORGE
- Valsartan- Bio-X
- AC-4543
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
- (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- DAFIRO-HCT COMPONENT VALSARTAN
- IMPRIDA-HCT COMPONENT VALSARTAN
- (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
- VALSARTAN COMPONENT OF IMMPRIDA
- AB00639940_11
- Valsartan (JP17/USP/INN)
- (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
- [3H]valsartan
- J-007068
- BCP05184
- AKOS015914315
- Valsartan (USAN:USP:INN:BAN)
- Z1379303659
- GTPL593
- Spectrum3_001831
- Miten
- Kalpress
- N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
- Spectrum5_001582
- SPBio_001260
- Q155472
- IMPRIDA COMPONENT VALSARTAN
- KBio2_004855
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
- AGSAV301 COMPONENT VALSARTAN
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- DTXSID6023735
- 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Valsartana
- Pharmakon1600-01505209
- ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
- DIOVAN HCT COMPONENT VALSARTAN
- VALSARTAN [EP MONOGRAPH]
- Valsartan,(S)
- HMS2051L12
- NCGC00178027-08
- Valtan
- SR-05000001928-1
- Valsartan, European Pharmacopoeia (EP) Reference Standard
- 137862-53-4
- VALSARTAN [JAN]
- Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL2542
- N-(1-Oxopentyl)-N-
- VALSARTAN [MI]
- VALSARTAN COMPONENT OF BYVALSON
- AB00639940_09
- (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
- (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
- Valsartan [USAN:USP:INN:BAN]
- BRD-K45158365-001-11-4
- BRD-K45158365-001-10-6
- NCGC00178027-19
-
- MDL: MFCD00865840
- 인치: 1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
- InChIKey: ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 미소: OC([C@H](C(C)C)N(C(CCCC)=O)CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1)=O
계산된 속성
- 정밀분자량: 435.22700
- 동위원소 질량: 435.22704
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 32
- 회전 가능한 화학 키 수량: 10
- 복잡도: 608
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 112
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 4.4
실험적 성질
- 색과 성상: 백색 결정 분말
- 밀도: 1.212g/cm3
- 융해점: 117°C(lit.)
- 비등점: 684.9 °C at 760 mmHg
- 플래시 포인트: 368ºC
- 굴절률: 1.586
- 용해도: DMSO: ≥20mg/mL
- 안정성: Hygroscopic
- PSA: 112.07000
- LogP: 4.16170
- 머크: 9916
- 비선광도: -55.0° - -70.0° (c=1, MeOH)
- 광학 활성: [α]/D -55 to -70°, c = 1 in methanol
- 용해성: DMSO: ≥20mg/mL
- 민감성: 습도에 민감하다
Valsartan 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H361
- 경고성 성명: P201-P202-P280-P308+P313-P405-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: R36/37/38: 눈, 호흡기 및 피부 자극
- 보안 지침: S26; S37/39
- RTECS 번호:YV9455000
-
위험물 표지:
- 저장 조건:2-8°C
- 위험 용어:R36/37/38
Valsartan 세관 데이터
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Valsartan 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80008-5mg |
Valsartan |
137862-53-4 | 99.0% | 5mg |
¥100 | 2021-05-07 | |
| MedChemExpress | HY-18204-10mM*1mLinDMSO |
Valsartan |
137862-53-4 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-18204-10mg |
Valsartan |
137862-53-4 | 99.87% | 10mg |
¥500 | 2024-04-20 | |
| MedChemExpress | HY-18204-50mg |
Valsartan |
137862-53-4 | 99.87% | 50mg |
¥1600 | 2024-04-20 | |
| MedChemExpress | HY-18204-100mg |
Valsartan |
137862-53-4 | 99.87% | 100mg |
¥2400 | 2024-04-20 | |
| Chemenu | CM119676-500g |
N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine |
137862-53-4 | 95% | 500g |
$173 | 2021-06-09 | |
| Fluorochem | 036602-1g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036602-10g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036602-25g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 036602-100g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 100g |
£49.00 | 2022-03-01 |
Valsartan 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Isopropyl acetate , Heptane , Water ; rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 1 h, 25 - 35 °C
참조
- Preparation of solid state forms of trisodium salt of valsartan/sacubitril complex and sacubitril sodium, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
참조
- Preparation of sacubitril and salt thereof and novel compounds used in the process, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Solvents: Acetone , Water ; 10 min, rt; 30 min, rt → 80 °C
참조
- Novel crystal forms of entresto: a supramolecular complex of trisodium sacubitril/valsartan hemi-pentahydrate, CrystEngComm, 2022, 24(42), 7387-7393
합성 방법 5
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Isopropyl acetate , Water ; rt; 4 h, 50 °C
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
참조
- Preparation of sacubitril valsartan sodium, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ; 4 - 6 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
참조
- Preparation of sacubitril valsartan sodium salt, China, , ,
합성 방법 7
반응 조건
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
참조
- Novel crystalline form of trisodium sacubitril-valsartan hemipentahydrate, India, , ,
Valsartan Raw materials
- 1-(1-Naphthyl)ethylamine
- Valsartan
- Valsartan disodium
- Sacubitril Sodium Salt
- Succinic anhydride
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
- Sacubitril Calcium
- Sacubitril
Valsartan Preparation Products
Valsartan 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:A807313
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:47
가격 ($):167.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:LE9186
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:00
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:sfd13617
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally
Email:sales2@senfeida.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:LE051
인벤토리 상태:in Stock
재다:5KG/1KG/25KG/100KG
순결:99% HPLC
마지막으로 업데이트된 가격 정보:Thursday, 14 August 2025 14:44
가격 ($):negotiated
Email:617971708@qq.com
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
(CAS:137862-53-4)Valsartan
주문 번호:JH214
인벤토리 상태:in Stock
재다:25kg
순결:98.00%
마지막으로 업데이트된 가격 정보:Monday, 8 January 2024 17:37
가격 ($): negotiated
Email:17464331@qq.com
Valsartan 관련 문헌
-
Joaquim J. Moura Ramos,Hermínio P. Diogo RSC Adv. 2017 7 10831
-
Eszter Hajba-Horváth,Emese Biró,Mirella Mirankó,Andrea Fodor-Kardos,László Trif,Tivadar Feczkó RSC Adv. 2020 10 43915
-
Chia-Hsien Feng,Yung-Ming Chang,Jing-Ru Weng Anal. Methods 2022 14 3694
-
Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
-
Pranav Nagarnaik,Angela Batt,Bryan Boulanger J. Environ. Monit. 2010 12 2112
137862-53-4 (Valsartan) 관련 제품
- 5717-37-3((1-ethoxycarbonylethylethylidene)triphenylphosporane)
- 137863-20-8(Valsartan Benzyl Ester)
- 137862-78-3(Isoleucine Valsartan)
- 137863-17-3(Valsartan Methyl Ester)
- 137862-87-4(ent-Valsartan)
- 2462-34-2(H-Val-Obzl.HCl)
- 1426129-50-1(LCZ696 InteMediate)
- 952652-79-8(Valsartan n-Propyl Impurity)
- 1089736-73-1(Valsartan-d)
- 114772-53-1(4'-Methylbiphenyl-2-carbonitrile)